molecular formula C18H21FN6 B12236811 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine

Cat. No.: B12236811
M. Wt: 340.4 g/mol
InChI Key: ZZBXSPHIKKNEDO-UHFFFAOYSA-N
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Description

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine is a complex organic compound that features a unique structure combining a cyclopropyl group, a cyclopenta[d]pyrimidine core, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine derivative, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Fluorination: The fluoropyrimidine moiety can be synthesized by introducing a fluorine atom into the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives

    Reduction: Formation of reduced pyrimidine derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4

Uniqueness

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine is unique due to its combination of structural features, including the cyclopropyl group, cyclopenta[d]pyrimidine core, and fluoropyrimidine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H21FN6/c19-13-10-20-18(21-11-13)25-8-6-24(7-9-25)17-14-2-1-3-15(14)22-16(23-17)12-4-5-12/h10-12H,1-9H2

InChI Key

ZZBXSPHIKKNEDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=C(C=N4)F)C5CC5

Origin of Product

United States

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